3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine
Overview
Description
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by a pyrazole ring fused to a pyridine ring, with an aminomethyl group attached to the pyrazole ring. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Mechanism of Action
Target of Action
Similar compounds, such as 1h-pyrazolo[3,4-b]pyridines, have been reported to target cdk2, a protein kinase involved in cell cycle regulation , and peroxisome proliferator-activated receptor α (PPARα), a transcriptional factor involved in regulating fatty acid metabolism . Another study identified 1H-pyrazolo[3,4-b]pyridine derivatives as potent inhibitors of ALK-L1196M, a mutation that causes resistance to crizotinib, a drug used to treat non-small cell lung cancer .
Mode of Action
For instance, 1H-pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit ALK-L1196M, thereby suppressing the proliferation of cells harboring this mutation .
Biochemical Pathways
Based on the targets of related compounds, it can be inferred that it may affect pathways related to cell cycle regulation, fatty acid metabolism, and cell proliferation .
Result of Action
Based on the reported effects of related compounds, it can be inferred that it may lead to changes in cell cycle regulation, fatty acid metabolism, and cell proliferation .
Biochemical Analysis
Biochemical Properties
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as an inhibitor of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme . This interaction is significant because NAMPT is involved in the biosynthesis of nicotinamide adenine dinucleotide (NAD+), a critical cofactor in cellular metabolism . By inhibiting NAMPT, this compound can modulate NAD+ levels, thereby affecting various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it acts as an inhibitor of tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . By inhibiting TRKs, this compound can suppress the proliferation of cancer cells, making it a potential candidate for cancer therapy . Additionally, it has been observed to affect the Ras/Erk, PLC-γ, and PI3K/Akt signaling pathways, which are crucial for cell survival and growth .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with NAMPT results in the inhibition of NAD+ biosynthesis . Furthermore, its binding to TRKs leads to the inhibition of downstream signaling pathways, thereby suppressing cell proliferation and inducing apoptosis in cancer cells . These molecular interactions highlight the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. It has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, making it suitable for in vitro and in vivo experiments . Its effects on cellular function may vary over time, depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit cancer cell proliferation without causing significant toxicity . At higher doses, it may induce toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as NAMPT, affecting the biosynthesis of NAD+ and other metabolites . Additionally, it influences metabolic flux and metabolite levels, thereby modulating cellular metabolism . These interactions underscore the compound’s potential to regulate metabolic pathways and its therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which affect its biological activity .
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its biological effects . It has been found to accumulate in the cytoplasm and nucleus, where it interacts with various biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These interactions are crucial for its activity and function within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine typically involves the reaction of aminopyrazole derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyl compounds. One common method is the Friedländer condensation, which involves the reaction of aminopyrazole with a carbonyl compound under acidic conditions . Another approach is the multicomponent synthesis, where aminopyrazole, benzaldehydes, and acetophenones react in a one-pot procedure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups attached to the aminomethyl group.
Scientific Research Applications
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an enzyme inhibitor and receptor modulator.
Medicine: It shows promise in the development of new therapeutic agents for the treatment of cancer, neurological disorders, and infectious diseases
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-B]pyridine: A closely related compound with similar biological activities.
2H-Pyrazolo[3,4-B]pyridine: Another isomer with distinct properties and applications.
Pyrazolo[3,4-C]pyridine: A different fusion pattern of the pyrazole and pyridine rings.
Uniqueness
3-Aminomethyl-1H-pyrazolo[3,4-B]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aminomethyl group allows for further functionalization, making it a versatile building block for the synthesis of novel compounds with potential therapeutic applications.
Properties
IUPAC Name |
2H-pyrazolo[3,4-b]pyridin-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-4-6-5-2-1-3-9-7(5)11-10-6/h1-3H,4,8H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPCRJEFBBHEMAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2N=C1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1155846-90-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridin-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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